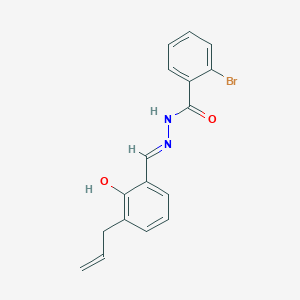![molecular formula C23H35N3O2 B6022973 N-methyl-3-(2-oxo-1-piperidinyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide](/img/structure/B6022973.png)
N-methyl-3-(2-oxo-1-piperidinyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-3-(2-oxo-1-piperidinyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide, also known as MMPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. MMPP is a piperidine derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated.
Wirkmechanismus
The exact mechanism of action of N-methyl-3-(2-oxo-1-piperidinyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide is not fully understood. However, it is believed to work by modulating the activity of neurotransmitters such as dopamine and serotonin. This compound has been shown to act as a dopamine D2 receptor antagonist, which may contribute to its potential antipsychotic effects. It has also been shown to inhibit the reuptake of serotonin, which may contribute to its potential antidepressant effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the activity of the dopaminergic system, which may contribute to its potential antipsychotic effects. It has also been shown to increase the activity of the serotonergic system, which may contribute to its potential antidepressant effects. This compound has also been shown to have a number of other effects, including anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-3-(2-oxo-1-piperidinyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide has a number of advantages for lab experiments. It is a well-studied compound that has been extensively investigated for its potential therapeutic applications. It has also been shown to have a number of biochemical and physiological effects, which make it a useful tool for investigating the activity of neurotransmitters such as dopamine and serotonin. However, this compound also has a number of limitations for lab experiments. It is a complex compound that requires a high degree of chemical expertise and precision to synthesize. It is also not widely available, which may limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on N-methyl-3-(2-oxo-1-piperidinyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide. One area of research is the potential use of this compound as an antipsychotic agent. Further research is needed to fully understand the mechanism of action of this compound and how it may be used to treat psychiatric disorders. Another area of research is the potential use of this compound in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the potential therapeutic effects of this compound in these conditions. Finally, there is a need for further research on the synthesis of this compound and other piperidine derivatives, as well as their potential therapeutic applications.
Conclusion
In conclusion, this compound is a piperidine derivative that has been extensively studied for its potential therapeutic applications. It has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated. This compound has a number of potential therapeutic applications, including as an antipsychotic agent and in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the potential therapeutic effects of this compound and other piperidine derivatives.
Synthesemethoden
N-methyl-3-(2-oxo-1-piperidinyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide has been synthesized through various methods, including the reaction of N-methyl-3-(2-oxo-1-piperidinyl)propanamide with 1-(3-phenylpropyl)piperidine in the presence of a catalyst. Another method involves the reaction of N-methyl-3-(2-oxo-1-piperidinyl)propanamide with 1-(3-phenylpropyl)piperidine in the presence of a reducing agent. The synthesis of this compound is a complex process that requires a high degree of chemical expertise and precision.
Wissenschaftliche Forschungsanwendungen
N-methyl-3-(2-oxo-1-piperidinyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide has been extensively studied for its potential therapeutic applications. It has been investigated for its potential use as an antipsychotic agent, as well as for its potential to treat other neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has also been studied for its potential to modulate the activity of neurotransmitters such as dopamine and serotonin.
Eigenschaften
IUPAC Name |
N-methyl-3-(2-oxopiperidin-1-yl)-N-[1-(3-phenylpropyl)piperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N3O2/c1-24(22(27)14-18-26-17-6-5-13-23(26)28)21-12-8-16-25(19-21)15-7-11-20-9-3-2-4-10-20/h2-4,9-10,21H,5-8,11-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRQIDVQMPZQJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)CCCC2=CC=CC=C2)C(=O)CCN3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6022890.png)
![1-(4-ethyl-1-piperazinyl)-3-(3-{[(3-methoxybenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6022897.png)
![5-ethyl-3,4-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B6022906.png)
![2-[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B6022910.png)
![N-(3,5-dimethylphenyl)-2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B6022920.png)



![7-(difluoromethyl)-N-isobutyl-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6022951.png)
![4-(2-ethoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6022953.png)
![1-[1-(2-fluoro-4-methoxybenzyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6022960.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide](/img/structure/B6022966.png)
![3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperazinone](/img/structure/B6022975.png)
![7-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6022983.png)